

# Technical Guide: Safe Handling & Operational Protocols for 2-Acetamido-4-methylbenzoic acid

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## Compound of Interest

Compound Name: 2-Acetamido-4-methylbenzoic acid

CAS No.: 81115-52-8

Cat. No.: B1521350

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## Executive Summary & Chemical Identity

Objective: This guide provides a comprehensive safety and handling framework for **2-Acetamido-4-methylbenzoic acid** (CAS: 6937-38-8).[1] As a functionalized benzoic acid derivative often utilized as an intermediate in heterocyclic synthesis (e.g., quinazolinones), this compound presents specific risks associated with dust inhalation and acidic irritation.[1]

This document moves beyond standard compliance, offering a "Safety by Design" approach for researchers synthesizing or utilizing this intermediate in drug discovery workflows.[1]

### 1.1 Physicochemical Profile

Property	Specification / Data	Technical Note
Chemical Name	2-Acetamido-4-methylbenzoic acid	Synonyms: N-Acetyl-4-methylantranilic acid
CAS Number	6937-38-8	Validated identifier for inventory tracking.[1]
Molecular Formula	C <sub>10</sub> H <sub>11</sub> NO <sub>3</sub>	MW: 193.20 g/mol
Physical State	Solid (Crystalline Powder)	White to off-white.[1] High dust potential.[1]
Solubility	DMSO, Methanol, Ethanol	Poor water solubility. Use organic solvents for cleaning spills.[1]
Melting Point	210–215 °C (Predicted)	High thermal stability; unlikely to melt during standard handling.[1]
Acidity (pKa)	~4.5 (Carboxylic acid)	Weak acid; capable of mobilizing heavy metals if stored improperly.[1]

## Hazard Identification & Toxicology (GHS Classification)

Scientist's Insight: While specific toxicological data (LD50) for this exact isomer is often limited in public registries, we apply Structure-Activity Relationship (SAR) logic based on its precursor (2-Amino-4-methylbenzoic acid) and the parent pharmacophore (N-Acetylantranilic acid).[1]

Core Hazard: The carboxylic acid moiety combined with the lipophilic toluene core facilitates skin permeation, leading to irritation.[1]

### 2.1 GHS Label Elements

- Signal Word:WARNING
- Hazard Pictogram:GHS07 (Exclamation Mark)

Hazard Code	Hazard Statement	Mechanism of Action
H315	Causes skin irritation.[1][2][3]	Acidic proton donation disrupts the stratum corneum pH balance.[1]
H319	Causes serious eye irritation. [1][2][4][5][6]	Micro-abrasion from crystals + acidic chemical burn.[1]
H335	May cause respiratory irritation.[1][2][5][6][7]	Inhalation of fine dust triggers mucous membrane inflammation.[1]

#### Precautionary Statements (Selected):

- P261: Avoid breathing dust/fume.[1][2][3][5]
- P280: Wear protective gloves/eye protection (Nitrile + Safety Goggles).[1]
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for 15 minutes.[1][4][5]

## Operational Handling Protocols

This section details the "How-To" for safe manipulation, ensuring both operator safety and compound integrity.

### 3.1 Engineering Controls & PPE Matrix

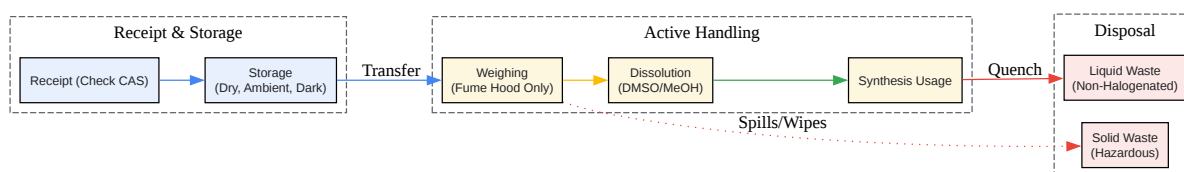
- Primary Containment: All weighing and open-vessel transfers must occur inside a Chemical Fume Hood or Powder Weighing Station (HEPA filtered).[1]
- Glove Selection:
  - Standard: Nitrile (0.11 mm) – Good for incidental contact.[1]
  - High Risk (Solution handling):[1] Double-gloving recommended if dissolved in DMSO/DMF (these solvents carry solutes through skin).[1]

### 3.2 Protocol: Safe Weighing & Transfer

- Preparation: Equilibrate the container to room temperature to prevent condensation (hydrolysis risk).
- Static Control: Use an anti-static gun or ionizer bar if the powder appears "fly-away."<sup>[1]</sup> Electrostatic charge disperses dust, increasing inhalation risk.<sup>[1]</sup>
- Transfer: Use a disposable antistatic spatula.<sup>[1]</sup> Do not pour directly from the stock bottle; this generates a dust cloud.<sup>[1]</sup>
- Decontamination: Wipe the balance area with a methanol-dampened wipe, followed by water.<sup>[1]</sup> Why? The compound is insoluble in water; water alone will just smear the powder.<sup>[1]</sup>

### 3.3 Workflow Visualization

The following diagram illustrates the lifecycle of the compound within the lab, highlighting critical control points (CCPs).



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Figure 1: Operational lifecycle of **2-Acetamido-4-methylbenzoic acid**.<sup>[1]</sup> Note the segregation of solid vs. liquid waste streams.

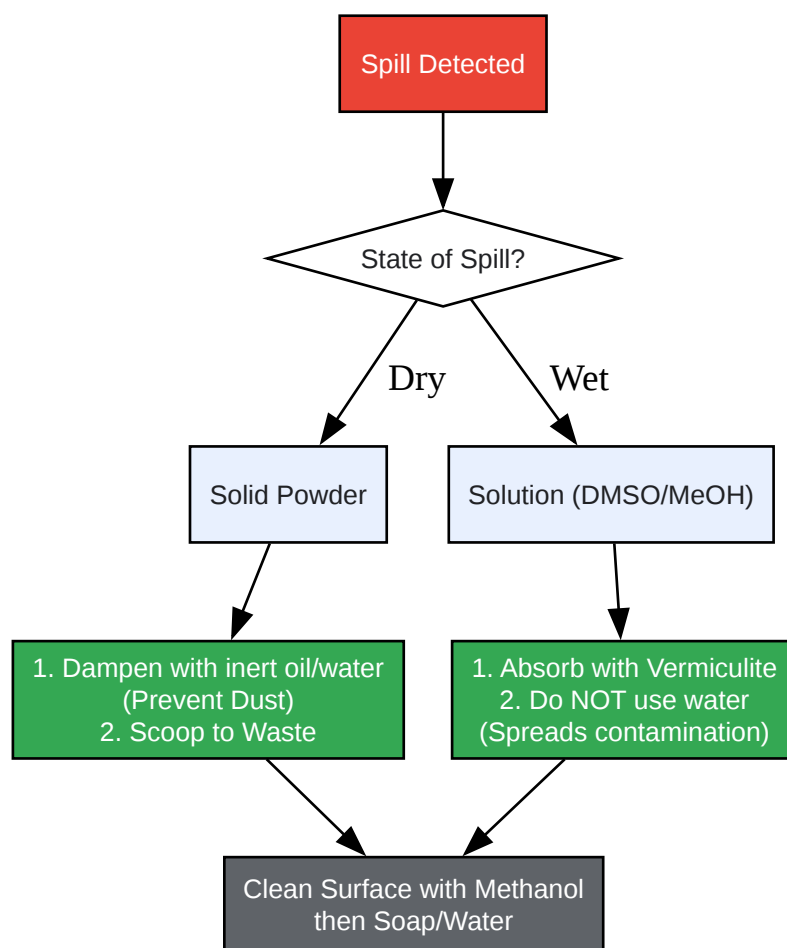
## Emergency Response & First Aid

Trustworthiness Check: The following protocols are self-validating based on the chemical's solubility and acidity.

## 4.1 Exposure Scenarios

- Eye Contact (Critical):
  - Immediate Action: Flush with water for 15 minutes.[1][4][5][7][8]
  - Scientific Rationale: The carboxylic acid group will lower the pH of the eye's mucous membrane.[1] Immediate dilution is critical to prevent corneal opacity.[1]
- Skin Contact:
  - Immediate Action: Wash with soap and water.[1][2][3][4][5][6]
  - Do NOT: Use alcohol or acetone on the skin.[1] This will dissolve the solid and potentially drive it deeper into the dermal layers.[1]
- Inhalation:
  - Immediate Action: Move to fresh air.[1][2][3][4][5][7][8][9] If wheezing occurs, medical attention is required (potential for sensitization).[1]

## 4.2 Spill Cleanup Logic



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Figure 2: Decision tree for spill remediation. Note the specific instruction to dampen solids to prevent aerosolization.

## Synthesis Context & Stability

Understanding the chemical origin helps predict impurities.[1]

- Synthesis Route: Typically synthesized by the acetylation of 2-amino-4-methylbenzoic acid using acetic anhydride.[1]
- Impurity Profile: May contain trace acetic acid (vinegar smell) or unreacted amine.[1]
  - Warning: Unreacted aromatic amines are often suspected mutagens. If the material smells strongly of amine (fishy/musty) rather than vinegar, handle with increased carcinogen-level precautions.[1]

- Stability:
  - Stable under ambient conditions.[1][4]
  - Incompatibility: Strong oxidizers (permanganates) and strong bases (will form the salt).[1]

## References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66606108, 4-Methyl-2-acetamidobenzoic acid. Retrieved from [\[Link\]](#)[1]
- European Chemicals Agency (ECHA). C&L Inventory: 2-amino-4-methylbenzoic acid (Precursor Data).[1] Retrieved from [\[Link\]](#)[1]

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## Sources

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